5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole
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Description
5-(3,5-Dimethylpiperidin-1-yl)-2-(furan-2-yl)-4-(phenylsulfonyl)oxazole is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Molecular Probes
Compounds like 2,5-Diphenyloxazoles, which share structural similarities with the chemical , have been prepared as new fluorescent solvatochromic dyes. These compounds exhibit a "push-pull" electron transfer system, leading to strong solvent-dependent fluorescence correlated with the solvent polarity parameter ET(30). Their fluorescence-environment dependence, long emission wavelengths, large extinction coefficients, high fluorescence quantum yields, and large Stokes shifts make them suitable for developing ultrasensitive fluorescent molecular probes. Such probes can be used to study various biological events and processes, highlighting their potential in biomedical research and diagnostics (Diwu et al., 1997).
Synthetic Methodologies for Oxazoles
The synthesis of 2,5-disubstituted-1,3-oxazoles, including compounds structurally related to the queried chemical, involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole to create a reactive C-5 carbanion. This method provides a versatile approach for the synthesis of variously substituted oxazoles through reactions with electrophiles like aldehydes, ketones, and halides. These synthetic routes facilitate access to cross-coupling reactions and the formation of complex oxazole derivatives, which can be applied in further chemical research and drug development (Williams & Fu, 2010).
Pharmacological Evaluations
Research into the pharmacological applications of oxazole derivatives, including those with furan and phenylsulfonyl substitutions, has identified compounds with potential antidepressant and anti-anxiety properties. For instance, a study synthesized 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives and evaluated them for antidepressant and antianxiety activities. These compounds demonstrated moderate to significant activities, with specific derivatives identified as potent antidepressant agents acting through monoamine oxidase inhibition (Kumar, 2013).
Additionally, novel 4-arylsulfonyl-1,3-oxazoles have shown anticancer activities against various cancer cell lines, including glioblastoma and lung carcinoma. These findings underscore the potential of such compounds in the development of new anticancer therapies, highlighting their relevance in medicinal chemistry and oncology research (Zyabrev et al., 2022).
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-(3,5-dimethylpiperidin-1-yl)-2-(furan-2-yl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-14-11-15(2)13-22(12-14)20-19(21-18(26-20)17-9-6-10-25-17)27(23,24)16-7-4-3-5-8-16/h3-10,14-15H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELJMNNURYMNON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.